KO-947 -

KO-947

Catalog Number: EVT-272250
CAS Number:
Molecular Formula: C21H17N5O
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KO-947 is a potent and selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) currently under investigation for its potential in treating various cancers. [, , ] These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, often dysregulated in cancer development and progression. [, ] KO-947 demonstrates promising antitumor activity in preclinical models, particularly those with mutations in this pathway, including BRAF, KRAS, and NRAS mutations. [, ]

Synthesis Analysis

While details about the synthesis of KO-947 are limited in the provided abstracts, one document mentions "Solid Form Selection and Process Development of KO-947 Drug Substances." [] This title suggests the study likely involved exploring different synthetic routes, optimizing reaction conditions, and selecting the most efficient and scalable method for large-scale production of KO-947. Further investigation into patents or chemistry journals may yield more specific details about the synthesis process.

Mechanism of Action

KO-947 exerts its anti-tumor activity by selectively inhibiting ERK1/2 kinases. [, , ] These kinases represent the final node in the RAS/RAF/MEK/ERK pathway, a critical signaling cascade involved in regulating cell growth, proliferation, and survival. [] Dysregulation of this pathway, often due to mutations in upstream components like BRAF, KRAS, and NRAS, is frequently observed in various cancers. [, ]

KO-947 exhibits a high binding affinity for ERK1/2 and a slow dissociation rate, resulting in prolonged target engagement and sustained pathway inhibition. [, , ] This sustained inhibition effectively blocks downstream signaling, leading to the suppression of tumor cell proliferation and ultimately tumor regression. [, ]

Physical and Chemical Properties Analysis

While the provided abstracts do not elaborate on the specific physical and chemical properties of KO-947, one study mentions the development of KO-947-K mesylate injectable drug products. [] This information suggests that KO-947 likely exists as a salt with methanesulfonic acid to enhance its solubility and stability in pharmaceutical formulations. [] Additionally, the development of lyophilized products indicates that KO-947 might be susceptible to degradation in solution, necessitating alternative formulation strategies to ensure its long-term stability. []

Applications
  • Targeting MAPK-Dysregulated Tumors: Studies show that KO-947 effectively inhibits tumor growth in models with mutations in the RAS/RAF/MEK/ERK pathway. This includes models of melanoma, non-small cell lung cancer (NSCLC), pancreatic cancer, colorectal cancer, gastric cancer, and cervical carcinoma. [, ]

  • Overcoming Resistance Mechanisms: As an ERK1/2 inhibitor, KO-947 targets the downstream node of the MAPK pathway, potentially overcoming resistance mechanisms that limit the efficacy of BRAF and MEK inhibitors. []

  • Exploring Biomarkers for Patient Selection: Research suggests that 11q13 amplification, a genetic alteration commonly observed in squamous cell carcinomas (SCCs) of the head and neck and esophagus, could serve as a potential biomarker for predicting response to KO-947. [] This finding highlights the importance of identifying genetic markers to guide patient selection and personalize treatment strategies.

BRAF Inhibitors:

1.2 Relevance: BRAF inhibitors are relevant to KO-947 because both drug classes target the MAPK pathway, albeit at different points. [] While BRAF inhibitors target the BRAF protein upstream, KO-947 inhibits ERK1/2 kinases, the final node of the MAPK pathway. [] This difference in target position makes KO-947 potentially effective in cases where resistance to BRAF inhibitors has developed due to pathway reactivation downstream of BRAF. []

MEK Inhibitors:

2.1 Compound Description: MEK inhibitors are a class of drugs that target MEK proteins, also part of the MAPK signaling pathway. Like BRAF inhibitors, they are used in the treatment of cancers with MAPK pathway dysregulation, including melanoma. []

2.2 Relevance: Similar to BRAF inhibitors, MEK inhibitors are relevant to KO-947 because they target the same pathway but at a different point. [] Both BRAF and MEK inhibitors act upstream of ERK1/2 kinases, the target of KO-947. [] The development of resistance to MEK inhibitors, again due to downstream pathway reactivation, makes the distinct target of KO-947 a potentially valuable alternative. []

ANO1 (Anoctamin 1):

3.1 Compound Description: ANO1, also known as TMEM16A, is a calcium-activated chloride channel often overexpressed in various cancers, including esophageal squamous cell carcinoma (ESCC) and head and neck squamous cell carcinoma (HNSCC). []

3.2 Relevance: ANO1 is particularly relevant to KO-947 in the context of 11q13 amplification. This chromosomal amplification, frequently observed in ESCC and HNSCC, often includes the ANO1 gene. [] Research suggests that ANO1 overexpression can drive tumor growth in a manner dependent on the MAPK pathway, making these tumors sensitive to KO-947's ERK1/2 inhibition. [] Interestingly, some 11q13 amplified tumors with silenced ANO1 expression did not respond to KO-947, highlighting the potential role of ANO1 in mediating the sensitivity to ERK inhibition. []

4.1 Compound Description: CCND1 and FADD are genes located within the 11q13 amplicon, often amplified in various cancers like ESCC and HNSCC. [] CCND1 encodes Cyclin D1, a protein crucial for cell cycle regulation, while FADD plays a role in apoptosis.

4.2 Relevance: While not directly targeted by KO-947, both CCND1 and FADD are relevant due to their co-amplification with ANO1 in the 11q13 region. [] This amplification, particularly of ANO1, is associated with sensitivity to KO-947. [] The roles of CCND1 and FADD in cell cycle progression and apoptosis, respectively, might contribute to the overall tumor development driven by 11q13 amplification and consequently, the sensitivity to KO-947 in these cases.

Properties

Product Name

KO-947

IUPAC Name

6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one

Molecular Formula

C21H17N5O

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C21H17N5O/c27-21-23-18-11-19-17(20(25-24-19)15-6-8-22-9-7-15)10-16(18)13-26(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,27)(H,24,25)

InChI Key

ODIUJYZERXVGEI-UHFFFAOYSA-N

SMILES

C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5

Solubility

Soluble in DMSO

Synonyms

KO-947; KO 947; KO947.

Canonical SMILES

C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.